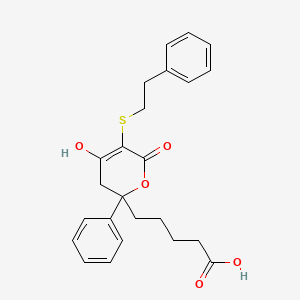![molecular formula C45H65N13O11S2 B10785780 (2S,4R)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15R)-6-(2-amino-2-oxoethyl)-15-benzyl-9-ethyl-9-methyl-5,8,11,14,17-pentaoxo-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-4-hydroxypyrrolidine-2-carboxamide CAS No. 162277-99-8](/img/structure/B10785780.png)
(2S,4R)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15R)-6-(2-amino-2-oxoethyl)-15-benzyl-9-ethyl-9-methyl-5,8,11,14,17-pentaoxo-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-4-hydroxypyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F-992 involves the assembly of a peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of F-992 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
F-992 undergoes various chemical reactions, including:
Oxidation: The sulfur-containing amino acids in F-992 can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in F-992 can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in F-992 can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
F-992 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating water balance and kidney function.
Medicine: Explored as a potential treatment for conditions like diabetes insipidus and urinary incontinence.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
F-992 exerts its effects by acting as an agonist of vasopressin receptors (AVPR). It binds to these receptors, primarily located in the kidneys, and stimulates the reabsorption of water, thereby reducing urine output. The molecular targets include the V2 receptors in the renal collecting ducts, which activate the cAMP pathway, leading to increased water permeability and reabsorption .
Comparison with Similar Compounds
Similar Compounds
Desmopressin: Another vasopressin analogue used to treat diabetes insipidus and bedwetting.
Terlipressin: A vasopressin analogue used to manage bleeding esophageal varices.
Lypressin: A synthetic form of vasopressin used for similar indications.
Uniqueness of F-992
F-992 is unique due to its specific amino acid modifications, which enhance its stability and antidiuretic potency compared to other vasopressin analogues. Its ability to maintain efficacy in overhydrated conditions makes it particularly valuable for clinical applications .
Properties
CAS No. |
162277-99-8 |
|---|---|
Molecular Formula |
C45H65N13O11S2 |
Molecular Weight |
1028.2 g/mol |
IUPAC Name |
(2S,4R)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15R)-6-(2-amino-2-oxoethyl)-15-benzyl-9-ethyl-9-methyl-5,8,11,14,17-pentaoxo-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H65N13O11S2/c1-3-45(2)43(69)56-31(21-34(46)60)39(65)55-32(42(68)58-23-26(59)19-33(58)41(67)53-28(13-7-15-50-44(48)49)37(63)51-22-35(47)61)24-70-16-9-14-36(62)52-29(18-25-10-5-4-6-11-25)38(64)54-30(40(66)57-45)20-27-12-8-17-71-27/h4-6,8,10-12,17,26,28-33,59H,3,7,9,13-16,18-24H2,1-2H3,(H2,46,60)(H2,47,61)(H,51,63)(H,52,62)(H,53,67)(H,54,64)(H,55,65)(H,56,69)(H,57,66)(H4,48,49,50)/t26-,28-,29-,30+,31+,32+,33+,45+/m1/s1 |
InChI Key |
QWIZXUKSCAJBBY-NDJSDKDCSA-N |
Isomeric SMILES |
CC[C@]1(C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CS2)CC3=CC=CC=C3)C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)O)CC(=O)N)C |
Canonical SMILES |
CCC1(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CS2)CC3=CC=CC=C3)C(=O)N4CC(CC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)O)CC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E,6E,8E,10Z,12Z,14E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-23,27,29,31,33,35,37-heptahydroxy-19-[4-hydroxy-1-methyl-6-[4-(methylamino)phenyl]-6-oxo-hexyl]-18-methyl-21,25-dioxo-20,39-dioxabicyclo[33.3.1]nonatriaconta-4,6,8,10,12,14,16-heptaene-38-carboxylic acid](/img/structure/B10785705.png)

![N-[5-[6-(cyclopentylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3,4-dimethylbenzamide](/img/structure/B10785721.png)
![(3R,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785725.png)
![4-[3-(4-Chloro-phenyl)-4-methyl-isoxazol-5-yl]-1-phenethyl-piperidine](/img/structure/B10785730.png)
![9,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10785732.png)
![7-[(6-Carbamimidoyl-1H-indole-3-carbonyl)-amino]-heptanoic acid](/img/structure/B10785738.png)


![2-Amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid](/img/structure/B10785765.png)
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,5R,7R,9R,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10785767.png)

![(S)-2-[(S)-2-(3,3-Dimethyl-butanoylamino)-3,3-dimethyl-butanoylamino]-N4,N4-dimethyl-N1-(3,3,4,4,4-pentafluoro-1-methyl-2-oxo-butyl)-succinamide](/img/structure/B10785781.png)
